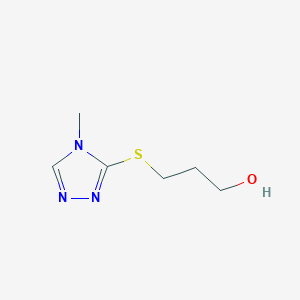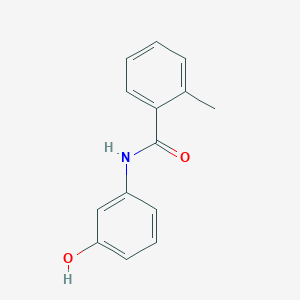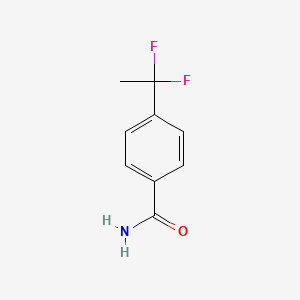
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a tert-butoxycarbonyl (boc) protected amino group. This compound is of interest in organic synthesis due to its functional groups, which allow for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to start with 4-amino-benzylalcohol, protect the amino group using a boc protecting group, and then introduce the chlorine atom via electrophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 2-Chloro-4-(boc-amino)-benzaldehyde or 2-Chloro-4-(boc-amino)-benzoic acid.
Reduction: Produces 4-(boc-amino)-benzylalcohol.
Substitution: Produces various substituted benzyl alcohol derivatives.
Scientific Research Applications
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE involves its functional groups. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified into different derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(boc-amino)-benzylalcohol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-amino-benzylalcohol: Lacks the boc protecting group, making it more reactive but less stable.
2-Chloro-4-(boc-amino)-benzoic acid: An oxidized form of the compound.
Uniqueness
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is unique due to the presence of both the boc-protected amino group and the chlorine atom, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl N-[3-chloro-4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
AWTAHDOUKDPIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)


![4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride](/img/structure/B8656863.png)

![6-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8656875.png)








